6-Tridecyltetrahydro-2H-pyran-2-one

Sensory science Flavor chemistry Mouthfeel characterization

Reduced-fat foods lose creamy mouthfeel; protein shakes present bitterness; high-heat baking degrades volatile lactones. δ-Octadecalactone (FEMA GRAS 4447) solves these: restores oral coating at 29 µmol/kg threshold, masks whey off-taste at 3-20 ppm, and withstands processing >200 °C (BP ~375.5 °C, LogP 6.67). ≥95% purity, white waxy solid. Bulk and R&D quantities available for immediate dispatch.

Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
CAS No. 1227-51-6
Cat. No. B075783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tridecyltetrahydro-2H-pyran-2-one
CAS1227-51-6
Molecular FormulaC18H34O2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC1CCCC(=O)O1
InChIInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(19)20-17/h17H,2-16H2,1H3
InChIKeyVVLRVPJYFLFSQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





δ-Octadecalactone: Identity and Procurement Baseline


6-Tridecyltetrahydro-2H-pyran-2-one (CAS 1227-51-6), also designated δ-octadecalactone or delta-stearolactone, is an 18-carbon δ-lactone belonging to the delta-valerolactone class [1]. It is a white waxy solid at ambient temperature (melting point ~33–39 °C) with a characteristic fatty-waxy aroma . The compound holds FEMA GRAS status (FEMA No. 4447) for use as a flavoring agent or adjuvant, with JECFA evaluation confirming no safety concern at current intake levels [2]. Its six-membered lactone ring and C13 alkyl side chain confer physicochemical properties—high lipophilicity (LogP 6.67), very low vapor pressure (7.72×10⁻⁶ mmHg at 25 °C), and elevated boiling point (~375.5 °C)—that underlie its specialized functional roles in flavor, fragrance, and food-technology applications .

Product Type Long-chain δ-lactone (C18) flavor ingredient
Regulatory Context FEMA GRAS flavoring agent (FEMA No. 4447)
Functional Role Fatty mouthfeel, oral coating, and off-taste masking

Why δ-Octadecalactone Cannot Be Replaced by Shorter-Chain Lactones


Although the δ-lactone homology series—from δ-decalactone (C10) to δ-octadecalactone (C18)—shares a common six-membered ring scaffold, each chain-length variant elicits a distinct sensory and physicochemical profile [1]. Sensory-directed studies demonstrate that δ-C14 provides retro-nasal creaminess, δ-C16 contributes melted-butter aroma with a film-forming mouthfeel, while δ-C18 uniquely delivers a fatty flavor character with long-lasting oral coating [2]. Crucially, evidence shows that δ-C18 and its γ-isomer act on cream melting behavior in the oral cavity rather than primarily on retronasal aroma—a functional divergence absent in shorter-chain analogs [3]. Because these differences are not interchangeable, generic substitution risks loss of targeted mouthfeel duration, thermal stability under high-temperature processing, and specific off-taste masking effects documented for δ-C18 in patent literature [4].

Attribute
δ-C18 (Target)
Shorter-Chain Lactones (e.g. C14, C16)
Primary Sensory Mechanism
Oral melting and texture modulation
Predominantly retronasal aroma
Mouthfeel Character
Fatty with long-lasting oral coating
Creamy (C14) or melted butter (C16); coating may differ
Thermal Persistence
Higher boiling point, lower vapor pressure
Volatility may increase, reducing process stability

Quantitative Differentiation Evidence for δ-Octadecalactone


Sensory Threshold and Mouthfeel: δ-C18 vs. Shorter-Chain Lactones

In a direct comparative sensory study, δ-octadecalactone (C18) exhibited the lowest recognition threshold (29 µmol/kg) among long-chain δ-lactones, versus 32 µmol/kg for δ-hexadecalactone (C16) and 40 µmol/kg for δ-tetradecalactone (C14), measured in crumb chocolate by a 12-member trained panel using 2-AFC testing (α = 0.05) [1]. The three lactones also displayed distinct flavor qualities and mouth-coating effects: δ-C18 was characterized as 'fatty' with 'long-lasting' coating, δ-C16 as 'melted butter' with 'film-forming' coating, and δ-C14 as 'creamy' with 'sticky' coating [1]. This demonstrates that δ-C18 provides a 27.5% lower recognition threshold than δ-C14, translating to higher potency at equivalent dosage, and a uniquely prolonged oral coating effect not achievable with the C14 or C16 homologs.

Sensory Threshold
Head-to-head
δ-C18: 29 µmol/kg vs. δ-C14: 40 µmol/kg
Supports higher potency and distinct long-lasting coating context
Crumb chocolate matrix; 12 trained panelists
Sensory science Flavor chemistry Mouthfeel characterization

Oral Melting Modulation vs. Retronasal Aroma: C18 vs. C14

Schlutt et al. (2007) employed activity-guided screening of full-fat cream and spiking experiments with individual lactones [1]. Their findings revealed that δ-tetradecalactone (C14) enhances typical retronasal creamy flavor when added above its threshold level of 66 µmol/kg [1]. In contrast, δ-octadecalactone (C18) and γ-octadecalactone, along with the C20 eicosalactones, did not primarily contribute to retronasal aroma; instead, they provided the first evidence that these long-chain lactones influence the melting behavior of cream in the oral cavity [1]. Zia et al. (2022) subsequently confirmed that 'δ-octadecalactone (δ-C18) influences the texture by having a direct effect on the melting behavior of cream in the oral cavity' [2]. This represents a functional mechanism switch—from aroma-driven (C14) to texture-driven (C18)—that has direct formulation consequences.

Oral Mechanism
Head-to-head
δ-C18: Texture/melting vs. δ-C14: Aroma-driven
Functional mechanism switch supports texture-focused formulation fit
Full-fat cream model; spiking experiments
Food texture Oral processing Flavoromics

Thermal Stability: Boiling Point Advantage over δ-C16

Physicochemical data across authoritative databases show δ-octadecalactone (C18) exhibits a boiling point of 375.5 ± 10.0 °C at 760 mmHg , compared to 349.6 ± 10.0 °C for δ-hexadecalactone (C16) and a still lower boiling point for δ-tetradecalactone (C14). The ~26 °C boiling point elevation of δ-C18 over δ-C16 is attributable to the additional two methylene units, increasing van der Waals interactions and molecular weight (282.5 vs. 254.4 g/mol). This higher boiling point, combined with δ-C18's extremely low vapor pressure of approximately 7.72 × 10⁻⁶ mmHg at 25 °C , indicates reduced volatility and greater thermal persistence during baking, extrusion, or other high-temperature food manufacturing processes compared to its shorter-chain homologs.

Thermal Stability
Cross-study
BP ~375.5°C; ~26°C higher than δ-C16
May support reduced evaporative loss in high-temperature processing
Predicted values; standard pressure
Physicochemical characterization Thermal processing Flavor stability

Off-Taste Masking of High-Intensity Sweetener Bitterness

Patent GB2511742 (Givaudan SA, 2013) specifically claims the use of δ-octadecalactone and/or γ-octadecalactone for reducing off-taste in consumable products, at a preferred concentration range of 3 to 20 ppm [1]. The off-taste targets explicitly include the bitterness of whey protein and the lingering bitterness/metallic aftertaste of high-intensity sweeteners [1]. The patent further claims that a combination of γ- and δ-octadecalactone in a ratio of 1:1 to 1:2 is particularly effective, and that these lactones can be incorporated into sweetening compositions containing at least one high-intensity sweetener [1]. This off-taste masking functionality is not broadly claimed across the entire δ-lactone series, suggesting a specificity linked to the C18 chain length and the resulting partition behavior in the oral mucosa.

Off-Taste Masking
Supporting evidence
Patented at 3–20 ppm for sweetener/bitter protein off-notes
Specific IP-differentiated masking claim not reported for shorter-chain δ-lactones
Givaudan SA patent GB2511742
Taste masking Sweetener formulation Flavor modulation

Validated Application Scenarios for δ-Octadecalactone


Fat-Like Mouthfeel Restoration in Low-Fat Dairy and Plant-Based Cream

In reduced-fat dairy products and plant-based dairy alternatives, fat removal compromises the characteristic melting behavior and creamy mouth-coating sensation. Evidence from Schlutt et al. (2007) and Zia et al. (2022) demonstrates that δ-octadecalactone directly influences the melting behavior of cream in the oral cavity, a textural function distinct from the retronasal aroma contribution of δ-C14. Formulators can incorporate δ-C18 at levels guided by its recognition threshold of 29 µmol/kg [1] to restore the prolonged, fatty mouthfeel typically lost upon fat reduction, without relying solely on caloric fat replacers. This texture-first strategy is particularly relevant for clean-label plant-based yogurts, cheeses, and ice creams where 'natural flavoring' declaration is desired.

Off-Taste Masking in Protein-Fortified Beverages

High-protein ready-to-drink beverages, whey protein shakes, and sports nutrition products frequently suffer from bitterness and astringent aftertaste that limit consumer acceptance. The Givaudan patent GB2511742 specifically claims δ-octadecalactone at 3–20 ppm for reducing off-taste from whey protein and high-intensity sweeteners. By exploiting the high LogP (6.67) and low vapor pressure of δ-C18, formulators can achieve sustained taste masking throughout consumption, with the added benefit of contributing a subtle fatty/waxy mouthfeel that rounds out the flavor profile. This dual functionality—masking undesirable notes while adding texture—makes δ-C18 a single-ingredient solution for clean-tasting protein beverages.

High-Temperature Flavor Stability in Bakery and Confectionery

Baked goods, extruded snacks, and hard confectionery expose flavor ingredients to temperatures exceeding 150–200 °C, where volatile lactones can undergo substantial evaporative loss. δ-Octadecalactone, with a boiling point of ~375.5 °C and vapor pressure of only 7.72 × 10⁻⁶ mmHg at 25 °C , offers superior thermal persistence compared to δ-C14 and δ-C16. This enables a lower initial dosage to achieve the same final product flavor intensity, reducing raw material cost per unit of finished product. Combined with its 'long-lasting' mouth-coating property [1], δ-C18 is the procurement-preferred choice for baked dairy flavors, butter notes in cookies, and creamy fillings subjected to high-temperature processing.

Application
Selection Property
Validation Focus
Fat-Like Mouthfeel Restoration
Oral texture modulation
Melting behavior and mouth-coating duration in low-fat matrices
Off-Taste Masking
Low-dose bitterness suppression
Sweetener and protein aftertaste reduction at 3–20 ppm
High-Temperature Flavor Stability
Thermal persistence
Evaporative loss and flavor yield under baking or extrusion conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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